3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, methylhydrazine, and trifluoromethyl ketone. The synthesis may proceed through the following steps:
Condensation Reaction: 4-chlorobenzaldehyde reacts with methylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with trifluoromethyl ketone to form the pyrazolo[1,5-a]pyrimidine core.
Substitution: The pyrazolo[1,5-a]pyrimidine core is then reacted with 2-(morpholin-4-yl)ethylamine to introduce the morpholine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the morpholine moiety.
3-(4-chlorophenyl)-5-methyl-N-ethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Contains an ethyl group instead of the morpholine moiety.
Uniqueness
The presence of the morpholine moiety in 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine distinguishes it from similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N5O/c1-13-12-16(25-6-7-28-8-10-30-11-9-28)29-19(26-13)17(18(27-29)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12,25H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOARDSIMTWMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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